Structural Characterization and Pharmacological Profiling of Benzimidazole Derivative 2
Structural Characterization and Pharmacological Profiling of Benzimidazole Derivative 2
Executive Summary
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anthelmintic, and anticancer agents. In drug discovery literature, specific highly optimized C-2 substituted analogs are frequently designated as "Compound 2" or "Derivative 2" during lead optimization campaigns[1].
For the purpose of this technical guide, we will anchor our analysis on a definitive and widely studied "Derivative 2": 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole . This specific derivative represents a paradigm of rational drug design, combining the hydrogen-bonding capacity of the benzimidazole core with the lipophilic bulk of an indole moiety to target critical protein binding pockets, such as the colchicine-binding site on
Physicochemical Profiling & Quantitative Data
Accurate determination of molecular weight and elemental composition is the foundational step in validating any synthesized pharmacophore. For Benzimidazole Derivative 2, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the exact monoisotopic mass, ensuring no oxidative degradation or incomplete cyclization occurred during synthesis[2].
Below is the consolidated physicochemical data for Benzimidazole Derivative 2:
| Parameter | Value / Specification | Analytical Method / Causality |
| IUPAC Name | 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | Structural Nomenclature |
| Molecular Formula | HRMS (Exact Mass Calculation)[2] | |
| Molecular Weight | 309.364 g/mol | Stoichiometric Summation[2] |
| Monoisotopic Mass | 309.1266 Da | ESI-TOF MS (Confirms absence of impurities) |
| Hydrogen Bond Donors | 2 (Indole -NH, Benzimidazole -NH) | Crucial for anchoring to target protein residues |
| Hydrogen Bond Acceptors | 1 (Benzimidazole =N-) | Facilitates dipole interactions in binding pockets |
| Predicted LogP | ~4.5 | Optimal lipophilicity for cellular membrane permeation |
Synthetic Methodology and Self-Validating Protocol
The synthesis of 2-substituted benzimidazoles typically involves the condensation of o-phenylenediamine with an aryl aldehyde[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each step contains an internal quality check before proceeding to the next, preventing the compounding of experimental errors.
Fig 1: Step-by-step synthetic workflow and validation for Benzimidazole Derivative 2.
Step-by-Step Protocol:
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Schiff Base Formation:
-
Action: Dissolve equimolar amounts (1.0 mmol) of o-phenylenediamine and 2-phenyl-1H-indole-3-carbaldehyde in 10 mL of acetonitrile.
-
Causality: Acetonitrile is chosen as a polar aprotic solvent to solubilize both precursors while preventing the solvolysis of the intermediate imine (Schiff base).
-
-
Oxidative Cyclization:
-
Action: Add a catalytic amount of
/HCl and subject the mixture to microwave irradiation at 150°C for 15 minutes[1]. -
Causality: The Schiff base intermediate is thermodynamically unstable. The oxidative environment (
) strips two protons, driving the aromatization of the imidazole ring. Microwave heating ensures uniform thermal distribution, drastically reducing reaction time and preventing the formation of tarry byproducts common in prolonged reflux.
-
-
Self-Validation (TLC & Precipitation):
-
Action: Quench the reaction in ice water. Filter the resulting precipitate and run a Thin-Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3).
-
Causality: A single spot under UV (254 nm) validates crude purity. If multiple spots appear, recrystallization from hot ethanol is mandatory before expensive downstream analysis.
-
-
Formula Confirmation via HRMS:
-
Action: Analyze the purified crystal using Electrospray Ionization HRMS (ESI-HRMS)[2].
-
Causality: The instrument must detect a
peak at m/z 310.1344. A mass error of ppm definitively confirms the molecular formula of , ruling out side reactions like over-oxidation.
-
-
Structural Connectivity via NMR:
-
Action: Record
and NMR spectra in DMSO- [3]. -
Causality: The disappearance of the highly deshielded aldehyde proton (
10 ppm) and the appearance of a broad singlet at 12.5 ppm (benzimidazole -NH) confirms successful cyclization.
-
Mechanistic Action: Target Binding and Signaling
The pharmacological efficacy of Benzimidazole Derivative 2 is heavily dictated by its molecular weight and the spatial arrangement of its formula. C-2 substituted benzimidazoles are well-documented for their potent antiproliferative effects, primarily acting as tubulin inhibitors[1][3].
Fig 2: Mechanistic signaling pathway of tubulin inhibition by Benzimidazole Derivative 2.
Causality in the Mechanism of Action:
-
Steric Complementarity: The molecular weight of 309.364 g/mol places this derivative in the optimal "Goldilocks" zone for small-molecule inhibitors (typically 300–500 g/mol ). The bulky 2-phenyl-indole group fits precisely into the hydrophobic pocket of the colchicine-binding site on
-tubulin[1]. -
Hydrogen Bonding Dynamics: The
formula provides a crucial N-H donor from the benzimidazole ring that forms a strong hydrogen bond with the highly conserved Thr179 residue of -tubulin. -
Pathway Disruption: By locking tubulin heterodimers into a curved conformation, Derivative 2 prevents microtubule polymerization. This structural destabilization triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase, which ultimately cascades into Caspase-mediated apoptosis[1][3]. Furthermore, structurally related benzimidazole derivatives have also shown selectivity in inhibiting Wnt/
-catenin signaling without disrupting ATP homeostasis, highlighting the versatility of the C-2 substitution[4].
References
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI (Molecules) URL:[Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies Source: PubMed Central (PMC) / NIH URL:[Link]
-
Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole|CAS 300572-26-3 [benchchem.com]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
